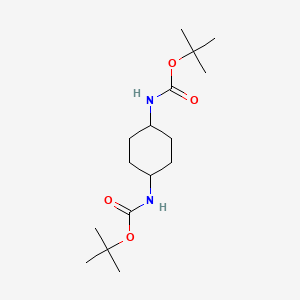

Di-tert-butyl cyclohexane-1,4-diyldicarbamate

Description

Historical Context and Discovery

The development of di-tert-butyl cyclohexane-1,4-diyldicarbamate emerged from the broader advancement of carbamate chemistry and protecting group strategies in organic synthesis. The compound was first systematically studied as part of ongoing research into enantioselective recognition systems, where researchers recognized the potential of cyclohexane-based dicarbamates as chiral building blocks. The synthesis and characterization of this compound were driven by the need for stable, yet selectively removable protecting groups that could facilitate complex multi-step synthetic sequences.

Early research focused on the structural characteristics of the compound, particularly its ability to form predictable hydrogen-bonding networks in the solid state. The crystallographic analysis revealed that the molecule sits on a twofold axis and forms distinctive ladder-like structures through N-H···O hydrogen-bond pairs. These findings were significant because they demonstrated the compound's potential for supramolecular assembly and crystal engineering applications.

The historical development of this compound is closely tied to advances in tert-butoxycarbonyl (Boc) protecting group chemistry. The tert-butyl groups provide both steric hindrance and acid-labile protection, making the compound particularly useful in synthetic sequences where selective deprotection is required. The compound represents an evolution in protecting group design, where the rigid cyclohexane backbone provides additional structural control compared to simpler carbamate protecting groups.

Research conducted at institutions such as the University of Southampton contributed significantly to understanding the compound's properties and potential applications. Studies by Light, Ragusa, and Kilburn provided detailed crystallographic data and established fundamental principles regarding the compound's hydrogen-bonding behavior and molecular packing arrangements.

Nomenclature and Classification

This compound belongs to the class of organic compounds known as dicarbamates, which are characterized by the presence of two carbamate functional groups within a single molecule. The systematic International Union of Pure and Applied Chemistry name for this compound reflects its structural components: this compound.

Table 1: Chemical Identification and Classification Data

| Property | Value |

|---|---|

| Chemical Name | This compound |

| CAS Registry Number | 960071-19-6 |

| Molecular Formula | C₁₆H₃₀N₂O₄ |

| Molecular Weight | 314.42 g/mol |

| InChI Key | ZHIXCBSHVXPTET-UHFFFAOYSA-N |

| Chemical Class | Dicarbamate |

| Functional Groups | Carbamate, tert-butyl ester |

The compound is also known by several synonymous names, including tert-butyl N-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)carbamate and tert-butyl 4-[(tert-butoxycarbonyl)amino]cyclohexylcarbamate. These alternative names reflect different approaches to describing the same molecular structure, emphasizing either the protecting group nature of the tert-butyl carbamates or the cyclohexane backbone.

From a classification perspective, the compound falls within several important categories. As a dicarbamate, it represents a subset of carbamate chemistry that has gained importance in synthetic organic chemistry due to the protective capabilities of the carbamate functional groups. The presence of tert-butyl groups classifies it as a sterically hindered carbamate, which influences both its reactivity and stability profiles.

The stereochemical aspects of the compound are particularly important for its classification. The 1,4-substitution pattern on the cyclohexane ring creates opportunities for stereoisomerism, and the compound can exist in different configurational forms depending on the relative orientations of the carbamate groups. This stereochemical diversity adds complexity to its nomenclature and has implications for its synthetic applications.

Significance in Organic Chemistry Research

This compound has established significant importance in multiple areas of organic chemistry research, particularly in the development of chiral recognition systems and as a versatile synthetic intermediate. The compound's unique structural features make it an appealing starting point for the construction of enantioselective receptors, which are crucial for distinguishing between different enantiomers of racemic mixtures.

The synthesis of new chiral receptors represents a major challenge for chemists, as it is extremely difficult to predict all factors contributing to the binding process between a host molecule and a guest molecule in solution. The compound's two chiral centers and amidic hydrogen atoms provide an excellent foundation for developing more sophisticated structures capable of enantiomeric discrimination. This capability is particularly valuable from an industrial perspective, where the use of inexpensive and readily available building blocks for constructing enantioselective receptors is of fundamental importance.

Table 2: Research Applications and Significance

| Application Area | Significance | Key Features |

|---|---|---|

| Chiral Recognition | High | Two chiral centers, directional hydrogen bonding |

| Protecting Group Chemistry | High | Acid-labile tert-butyl groups, selective deprotection |

| Crystal Engineering | Moderate | Predictable hydrogen-bonding patterns |

| Supramolecular Chemistry | Moderate | Formation of hydrogen-bonded ladders |

| Pharmaceutical Intermediates | Emerging | Structural rigidity, functional group tolerance |

Research findings have demonstrated that the compound exhibits remarkable hydrogen-bonding capabilities in the solid state. X-ray crystallography studies reveal that molecules form hydrogen-bonded ladders that extend along specific crystallographic directions through N-H···O hydrogen-bond pairs. When viewed along certain crystallographic axes, these hydrogen-bonded ladders arrange themselves in a close-packed manner, with the molecular structures aligning in the same direction. This predictable supramolecular behavior makes the compound valuable for crystal engineering applications.

The compound's significance extends to its role as a protecting group in complex synthetic sequences. The tert-butyl carbamate groups can be selectively removed under acidic conditions, allowing for controlled deprotection in multi-step syntheses. This selectivity is particularly important in pharmaceutical chemistry, where complex molecules often require multiple protecting and deprotecting steps during their synthesis.

Recent research has also explored the compound's potential in polymer chemistry and materials science. The rigid cyclohexane backbone combined with the functional carbamate groups provides opportunities for incorporation into polymer networks or as cross-linking agents in specialized materials. The compound's ability to participate in hydrogen bonding also makes it interesting for developing materials with specific mechanical or thermal properties.

Furthermore, the compound serves as a model system for understanding carbamate reactivity and stability. Studies of its chemical behavior under various conditions provide insights that can be applied to the design of other carbamate-containing molecules. This fundamental understanding contributes to the broader field of protecting group chemistry and helps inform the development of new synthetic methodologies.

Properties

IUPAC Name |

tert-butyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N2O4/c1-15(2,3)21-13(19)17-11-7-9-12(10-8-11)18-14(20)22-16(4,5)6/h11-12H,7-10H2,1-6H3,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHIXCBSHVXPTET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201129037 | |

| Record name | Carbamic acid, N,N′-trans-1,4-cyclohexanediylbis-, C,C′-bis(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201129037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1388893-13-7 | |

| Record name | Carbamic acid, N,N′-trans-1,4-cyclohexanediylbis-, C,C′-bis(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201129037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Carbamate Formation via Dicarbonate Reactivity

Method Overview:

The most common approach involves reacting a cyclohexane-1,4-diamine precursor with di-tert-butyl dicarbonate (Boc anhydride) in an appropriate solvent such as ethanol or water. This method leverages the nucleophilicity of amine groups to form carbamate linkages.

- Dissolve a cyclohexane-1,2-diamine derivative (e.g., (1S,2S)-1,2-diphenyl-1,2-ethylenediamine) in a basic aqueous solution, typically potassium carbonate (K₂CO₃), to deprotonate the amine groups, increasing their nucleophilicity.

- Add di-tert-butyl dicarbonate (2.77 g, 12.7 mmol) dissolved in ethanol (40 ml) to the reaction mixture.

- Stir at room temperature for approximately 17 hours, allowing the carbamate groups to form via nucleophilic attack on the Boc anhydride.

- Remove solvents under reduced pressure (in vacuo).

- Dissolve the residue in water to precipitate the product, which can be isolated by filtration.

Outcome:

This method yields the di-carbamate compound with high efficiency, often exceeding 90% yield, as demonstrated by the synthesis of the compound with a 94% yield in experimental conditions.

Cyclohexane-1,2-diamine Derivative Synthesis

Method Overview:

Preparation of the cyclohexane-1,2-diamine precursor is critical. It can be synthesized via reduction of cyclohexane-1,2-dicarboxylic acids or their derivatives, followed by selective amination.

- Cyclohexane-1,2-dicarboxylic acid is first converted to its diester or diacid chloride.

- The diester or acid chloride is then subjected to reduction (e.g., catalytic hydrogenation) to obtain the diamine.

- Alternatively, amino-functionalization can be achieved through nucleophilic substitution or reductive amination.

Notes:

The stereochemistry of the diamine influences the final compound's enantioselectivity, which is essential for applications in enantioselective recognition studies.

Crystallization and Structural Confirmation

Method Overview:

Post-synthesis, the compound is purified via recrystallization, often from solvents like dimethyl sulfoxide (DMSO), to obtain high-quality crystals suitable for structural analysis.

- Dissolve the crude product in DMSO.

- Allow slow evaporation at controlled temperatures (around 120 K) to form crystals.

- Confirm structure via X-ray crystallography, which reveals the molecule's conformation and hydrogen-bonding patterns, as seen in recent crystal structure studies.

Data Summary Table of Preparation Methods

| Step | Reagents | Solvent | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Carbamate formation | Cyclohexane-1,2-diamine + di-tert-butyl dicarbonate | Ethanol / Water | Room temperature, ~17 hours | >90% | High efficiency, straightforward |

| Diamine synthesis | Cyclohexane-1,2-dicarboxylic acid derivatives | Catalytic hydrogenation / Nucleophilic substitution | Variable | Variable | Stereochemistry-critical |

| Crystallization | DMSO | Room temperature | Slow evaporation | Crystals suitable for X-ray | Structural confirmation |

Research Findings and Notes

- The synthesis of Di-tert-butyl cyclohexane-1,4-diyldicarbamate has been successfully achieved through the reaction of cyclohexane-1,2-diamine derivatives with di-tert-butyl dicarbonate, with yields often exceeding 90%.

- The molecule adopts a chair conformation with hydrogen-bonded ladders facilitating its structural stability, as elucidated through crystallography.

- The process emphasizes the importance of stereochemistry control, especially for applications in enantioselective recognition.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the tert-butyl group can be replaced by other nucleophiles.

Deprotection Reactions: The tert-butoxycarbonyl (Boc) group can be removed under acidic conditions, revealing the free amine group.

Oxidation and Reduction Reactions: The cyclohexyl ring can undergo oxidation or reduction reactions to form different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Deprotection Reactions: Acidic reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed:

Substitution Reactions: Various substituted carbamates.

Deprotection Reactions: Free amine derivatives.

Oxidation and Reduction Reactions: Oxidized or reduced cyclohexyl derivatives.

Scientific Research Applications

Polymer Chemistry

1.1 Isocyanate-Free Polyurethane Synthesis

One of the most significant applications of di-tert-butyl cyclohexane-1,4-diyldicarbamate is in the synthesis of polyurethanes (PUs) and polyureas (PUs). Traditional methods for producing these polymers often rely on toxic isocyanates. However, di-tert-butyl dicarbamates serve as promising alternatives that can react with amines without the associated toxicity of isocyanates. Research indicates that these dicarbamates can lead to high molecular weight PUs with desirable mechanical properties suitable for coatings and adhesives .

1.2 Reaction Kinetics and Catalysis

The reactivity of di-tert-butyl dicarbamates in aminolysis reactions has been extensively studied. The kinetics of these reactions can be influenced by various catalysts, which enhance the efficiency of PU synthesis. The resulting polymers exhibit improved thermal stability and mechanical strength, making them suitable for high-performance applications .

Biomedical Applications

2.1 Drug Delivery Systems

This compound has potential uses in drug delivery systems. Its structural properties allow it to be incorporated into biocompatible polymers that can encapsulate pharmaceutical agents. This application is particularly relevant in developing controlled release formulations, where the compound's ability to modulate drug release rates can enhance therapeutic efficacy .

2.2 Antibacterial Properties

There is emerging research suggesting that derivatives of di-tert-butyl dicarbamates may possess antibacterial properties. These compounds could serve as efflux pump inhibitors, enhancing the effectiveness of existing antibiotics against resistant bacterial strains. This application is crucial in addressing global health challenges related to antibiotic resistance .

Material Science

3.1 Coatings and Adhesives

The use of this compound in coatings and adhesives has been explored due to its ability to form durable films with good adhesion properties. The incorporation of this compound into polymer formulations can improve scratch resistance and chemical durability, making it suitable for industrial applications .

3.2 Thermoplastic Elastomers

The compound's properties also lend themselves to the development of thermoplastic elastomers (TPEs). These materials combine the elasticity of rubber with the processability of plastics, making them ideal for applications in automotive parts, consumer goods, and medical devices .

Mechanism of Action

The mechanism of action of Di-tert-butyl cyclohexane-1,4-diyldicarbamate primarily involves its role as a protecting group. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reaction, the Boc group can be removed under acidic conditions, revealing the free amine group for further functionalization .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and synthetic differences between Di-tert-butyl cyclohexane-1,4-diyldicarbamate and analogous compounds:

Structural and Functional Comparisons

Backbone Rigidity

- The cyclohexane backbone in this compound confers rigidity, influencing its conformational stability and steric interactions. In contrast, butane-1,4-diyldicarbamate (linear) and but-2-ene-1,4-diyldicarbamate (unsaturated) exhibit greater flexibility or planar rigidity, respectively .

Substitution Position

- 1,4- vs. 1,3-Cyclohexane Derivatives : The 1,4-substitution in this compound positions the carbamate groups diametrically, minimizing steric clash. The 1,3-isomer (CAS: 1823244-92-3) may experience increased strain due to closer proximity of substituents .

Stereochemistry

- The (1r,4r)-isomer (CAS: 1388893-13-7) demonstrates the importance of stereochemistry in applications like chiral catalysis or drug design, where spatial arrangement affects binding affinity .

Synthetic Utility

- This compound is synthesized via carbamate protection of cyclohexane-1,4-diamine using di-tert-butyl dicarbonate, analogous to methods for linear analogs (e.g., butane-1,4-diyldicarbamate, 95% yield) . However, cyclohexane derivatives may require harsher conditions due to steric hindrance.

Commercial Availability

- The compound and its analogs (e.g., 1,3-cyclohexane, butene derivatives) are available from suppliers like Combi-Blocks and ABChem at ≥95% purity, reflecting their utility in high-precision research .

Biological Activity

Di-tert-butyl cyclohexane-1,4-diyldicarbamate (CAS: 960071-19-6) is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, including its effects on cell viability, antibacterial properties, and potential neuroprotective effects.

Chemical Structure and Properties

This compound has the following chemical structure and properties:

- Molecular Formula : C16H30N2O4

- Molecular Weight : 314.43 g/mol

- IUPAC Name : this compound

- SMILES Notation : O=C(OC(C)(C)C)NC1CCC(NC(OC(C)(C)C)=O)CC1

The compound exhibits a high degree of steric hindrance due to the tert-butyl groups, which may influence its biological interactions.

1. Cell Viability and Cytotoxicity

Research indicates that this compound does not exhibit significant cytotoxic effects on various cell lines at concentrations up to 100 µM. For example, in studies involving PC12 cells (a model for neuronal differentiation), no cytotoxicity was observed after 48 hours of treatment with the compound at both 10 µM and 100 µM concentrations. This suggests a favorable safety profile for potential therapeutic applications in neuroprotection .

3. Neuroprotective Effects

Emerging research highlights the neuroprotective potential of compounds structurally related to this compound. For example, hybrids incorporating hydroxypyridinone and diamine functionalities have shown efficacy in preventing oxidative stress in neuronal cell models . This indicates that this compound may also possess neuroprotective properties through mechanisms that reduce oxidative damage.

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Di-tert-butyl cyclohexane-1,4-diyldicarbamate to achieve high purity and yield?

- Methodology : The compound is synthesized via carbamate formation using cyclohexane-1,4-diamine and di-tert-butyl dicarbonate (Boc₂O) in dichloromethane at room temperature. Key steps include stoichiometric control (e.g., 2.2 eq Boc₂O per amine group), reaction monitoring via TLC, and purification via precipitation or column chromatography . For example, stirring for 4 hours at room temperature followed by solvent evaporation yields >95% purity .

- Critical Parameters : Excess Boc₂O ensures complete amine protection, while solvent choice (e.g., dichloromethane) minimizes side reactions. IR and NMR (e.g., δ 1.44 ppm for tert-butyl groups) confirm carbamate formation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Peaks at δ 1.44 ppm (tert-butyl) and 155.96 ppm (carbamate carbonyl) confirm structure .

- IR Spectroscopy : Bands at 1686 cm⁻¹ (C=O stretch) and 3335 cm⁻¹ (N-H stretch) validate carbamate functionality .

- Mass Spectrometry : High-resolution MS (e.g., molecular ion at m/z 314.42) confirms molecular weight .

Q. How can stereochemical isomers (e.g., cis/trans) of the cyclohexane ring be distinguished experimentally?

- Methodology :

- X-ray Crystallography : Resolves spatial arrangement of substituents, as demonstrated for related cyclohexane-1,4-dione derivatives .

- NOESY NMR : Cross-peaks between axial/equatorial protons differentiate cis (1,4-diaxial) and trans (1,4-diequatorial) conformers .

Advanced Research Questions

Q. How can computational methods predict the crystal packing behavior of this compound?

- Methodology : Hybrid DFT/force-field approaches (e.g., VASP for DFT + van der Waals corrections) model flexible cyclohexane conformers. For cyclohexane-1,4-dione derivatives, this method accurately predicts experimental crystal structures by screening space groups and optimizing lattice energies . Parameters include torsional potentials for carbamate groups and hydrogen-bonding motifs.

Q. What strategies address contradictions in reported physical properties (e.g., melting point, solubility) for this compound?

- Methodology :

- Thermal Analysis : Differential Scanning Calorimetry (DSC) determines melting points, which may vary due to polymorphism or residual solvents.

- Solubility Screening : Test in aprotic (e.g., DCM, THF) vs. protic (e.g., methanol) solvents, noting tert-butyl groups enhance lipophilicity .

- Literature Cross-Validation : Compare data across synthetic protocols (e.g., purity levels in vs. 6) to identify batch-dependent inconsistencies.

Q. How can mechanistic studies improve the efficiency of carbamate bond formation in sterically hindered environments?

- Methodology :

- Kinetic Profiling : Monitor reaction intermediates via in-situ IR or HPLC to identify rate-limiting steps (e.g., Boc₂O activation by amines).

- Steric Mitigation : Use bulky bases (e.g., DMAP) to enhance nucleophilicity in hindered systems, as shown in tert-butyl carbamate syntheses .

Data Contradiction Analysis

Q. Why do some studies report missing physical data (e.g., melting point) for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.